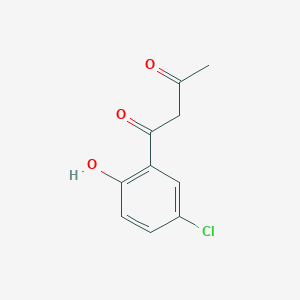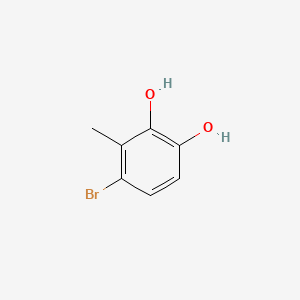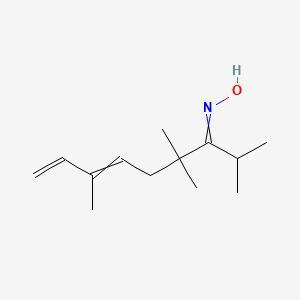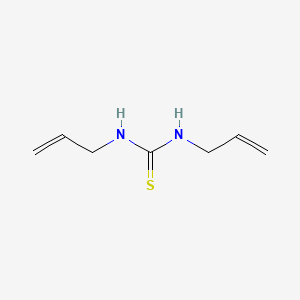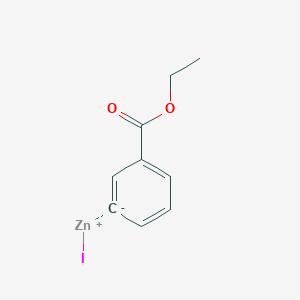
3-(Ethoxycarbonyl)phenylzinc iodide
Übersicht
Beschreibung
3-(Ethoxycarbonyl)phenylzinc iodide is a chemical compound that belongs to the class of organozinc compounds It is characterized by the presence of a phenyl group attached to a zinc atom, with an ethoxycarbonyl group and an iodide ion as substituents
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize this compound involves the reaction of 3-(ethoxycarbonyl)chlorobenzene with zinc in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds through the formation of a Grignard reagent, followed by the addition of iodine to form the desired compound.
Transmetalation Reaction: Another approach involves the transmetalation of a phenylzinc iodide with ethyl formate. This method requires careful control of reaction conditions, including temperature and stoichiometry, to ensure the formation of the target compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Grignard reactions or transmetalation processes. These methods are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to obtain high-purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as phenylzinc acetate.
Reduction: Reduction reactions involving this compound can lead to the formation of phenylzinc hydride.
Substitution: Substitution reactions are common, where the iodide ion can be replaced by other nucleophiles, resulting in a variety of substituted phenylzinc compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and various metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, alcohols, and amines are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Phenylzinc acetate, phenylzinc oxide.
Reduction: Phenylzinc hydride.
Substitution: Various substituted phenylzinc compounds, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Ethoxycarbonyl)phenylzinc iodide has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be employed in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is utilized in the production of fine chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 3-(ethoxycarbonyl)phenylzinc iodide exerts its effects involves its ability to act as a nucleophile and a Lewis acid. The zinc atom can coordinate to various substrates, facilitating reactions such as cross-coupling and substitution. The ethoxycarbonyl group enhances the reactivity of the phenyl ring, making it more susceptible to nucleophilic attack.
Molecular Targets and Pathways:
Cross-Coupling Reactions: The compound can target carbon-carbon double bonds, forming new carbon-carbon bonds.
Substitution Reactions: It can target electrophilic centers, leading to the formation of new bonds with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
3-(Ethoxycarbonyl)phenylzinc iodide is unique compared to other organozinc compounds due to its specific substituents and reactivity profile. Similar compounds include:
Phenylzinc chloride: Lacks the ethoxycarbonyl group, resulting in different reactivity.
Phenylzinc bromide: Similar to iodide but with a different halide, affecting reactivity and stability.
3-(Methoxycarbonyl)phenylzinc iodide: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl, leading to variations in reactivity.
Eigenschaften
IUPAC Name |
ethyl benzoate;iodozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.HI.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTSJWIWLNBYJL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C[C-]=C1.[Zn+]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


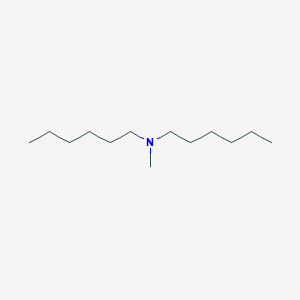
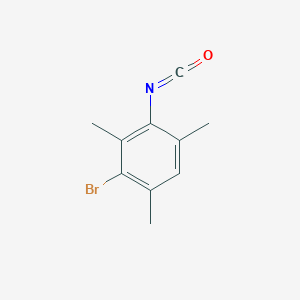

![1,3,5,7,9,11,13,15-Octacyclohexyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1599137.png)
